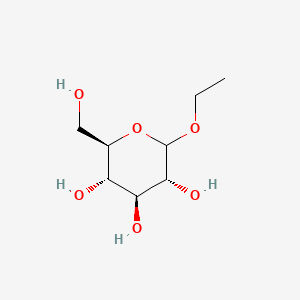

Ethyl D-glucopyranoside

説明

Overview of Glycosides in Nature and Synthetic Chemistry

Glycosides are a diverse class of organic compounds in which a sugar molecule, known as the glycone, is linked to a non-sugar moiety, the aglycone, through a glycosidic bond. wikipedia.org This linkage is pivotal, imparting a wide range of chemical and physical properties to the resulting molecule. libretexts.org In nature, glycosides are ubiquitous, playing crucial roles in processes such as chemical defense in plants and cellular recognition. wikipedia.org Synthetic chemistry has harnessed the principles of glycoside formation to create novel compounds with tailored functionalities.

The most prevalent type of glycosidic bond is the O-glycosidic bond, where the anomeric carbon of the sugar is connected to the aglycone via an oxygen atom. wikipedia.org This is the type of bond found in Ethyl D-glucopyranoside. foodb.ca Analogously, S-glycosidic bonds, or thioglycosides, involve a sulfur atom in place of the glycosidic oxygen. wikipedia.org While less common in nature, S-glycosides are of significant interest in medicinal chemistry due to their increased stability towards hydrolysis. wikipedia.orgfiveable.me Other less common linkages include N-glycosides and C-glycosides, where the sugar is linked through a nitrogen or carbon atom, respectively. wikipedia.org

The formation of the cyclic hemiacetal structure in sugars like glucose creates a new chiral center at the anomeric carbon (C-1). pressbooks.pub This results in two possible stereoisomers, known as anomers, designated as alpha (α) and beta (β). wikipedia.org In the α-anomer, the substituent on the anomeric carbon is on the opposite side of the ring from the CH₂OH group at C-5, while in the β-anomer, it is on the same side. wikidoc.org This seemingly subtle difference in spatial arrangement has profound biological consequences. Enzymes, being highly specific, can often distinguish between α- and β-glycosidic linkages. khanacademy.orguomus.edu.iq For instance, amylase in humans can hydrolyze the α-1,4-glycosidic bonds in starch, but not the β-1,4-glycosidic bonds in cellulose. khanacademy.org this compound exists as both ethyl α-D-glucopyranoside and ethyl β-D-glucopyranoside.

Historical Context of this compound Research

The journey into understanding and synthesizing glycosides like this compound began in the late 19th century. In 1870, M.A. Colley's synthesis of "acetochlorhydrose" laid the initial groundwork for exploring the chemical modification of carbohydrates. This was followed by the seminal work of Emil Fischer in 1893, who developed a direct method for synthesizing alkyl glucosides by reacting glucose with an alcohol in the presence of an acid catalyst, a reaction now known as Fischer glycosidation. wikipedia.org Further refinements to stereoselective glycosidation were introduced by W. Koenigs and E. Knorr in 1901. The formation of ethyl glucoside specifically involves the reaction of glucose and ethanol (B145695), which can often favor the formation of the α-glycosidic bond due to the anomeric effect. wikipedia.org

Current Research Trends and Future Directions in Glucopyranoside Studies

Modern research on glucopyranosides, including this compound, is multifaceted. A significant area of focus is enzymatic synthesis, which offers high selectivity and yield. For example, studies have demonstrated the use of β-glucosidase for the production of ethyl β-D-glucopyranoside and α-glucosyl transferase for the selective synthesis of ethyl α-D-glucopyranoside. researchgate.netnih.gov The latter is a component found in fermented foods like sake and is noted for its moisturizing properties. nih.govresearchgate.net

Researchers are also exploring the use of glucopyranoside derivatives as potential antimicrobial and anticancer agents. researchgate.net The synthesis and evaluation of various acylated derivatives of methyl α-D-glucopyranoside have shown promising results against pathogenic bacteria and fungi. researchgate.net Another avenue of investigation involves using glucopyranosides as prebiotics. For instance, thymol-β-d-glucopyranoside has been studied for its potential to deliver the antimicrobial compound thymol (B1683141) to the lower gut. mdpi.com Future research is likely to continue focusing on the development of efficient and sustainable synthesis methods, including the use of heterogeneous catalysts, and the exploration of the biological activities of novel glucopyranoside derivatives for applications in medicine and materials science. rsc.orgresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆O₆ |

| Molecular Weight | 208.21 g/mol |

| Melting Point | 98 - 100 °C (β-anomer) |

| Boiling Point | 395.076 °C at 760 mmHg |

| Density | 1.404 g/cm³ |

| Flash Point | 192.735 °C |

Data sourced from atamanchemicals.comnih.gov

Table 2: Stereoisomers of this compound

| Isomer | Full Name | Anomeric Configuration |

| α-anomer | Ethyl α-D-glucopyranoside | The ethoxy group at the anomeric carbon (C-1) is in the axial position. |

| β-anomer | Ethyl β-D-glucopyranoside | The ethoxy group at the anomeric carbon (C-1) is in the equatorial position. |

Information based on general principles of anomerism in glycosides.

Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022027 | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34625-23-5, 30285-48-4 | |

| Record name | Ethyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Ethyl D Glucopyranoside

Chemical Synthesis Routes

Fischer glycosidation is a foundational method for synthesizing glycosides, first developed by Emil Fischer between 1893 and 1895. wikipedia.org It involves the reaction of an aldose or ketose with an alcohol in the presence of an acid catalyst. wikipedia.orgchemtry.in This reaction is typically performed using the alcohol as the solvent and with the carbohydrate unprotected. wikipedia.org The process is an equilibrium reaction that can result in a mixture of anomers (α and β) and ring size isomers (pyranosides and furanosides). wikipedia.orgchemtry.inresearchgate.net For hexoses like glucose, pyranose forms are generally favored under conditions of thermodynamic control, which are achieved with longer reaction times. wikipedia.org

The direct acid-catalyzed reaction of D-glucose with ethanol (B145695) is a straightforward application of the Fischer glycosidation principle. chemtry.in In this process, a strong acid, such as hydrochloric acid or sulfuric acid, protonates the anomeric hydroxyl group of glucose. chemtry.in This protonation facilitates the elimination of a water molecule, leading to the formation of a cyclic oxocarbenium ion intermediate. The ethanol, acting as a nucleophile, then attacks the anomeric carbon. nih.govrsc.org Subsequent deprotonation of the intermediate yields the final product, Ethyl D-glucopyranoside. wikipedia.org

| Step | Description |

| Protonation | The acid catalyst protonates the anomeric hydroxyl group of D-glucose. |

| Water Elimination | The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion. |

| Nucleophilic Attack | An ethanol molecule attacks the electrophilic anomeric carbon. |

| Deprotonation | The resulting oxonium ion is deprotonated to yield the neutral this compound product. |

| Equilibration | The reaction reaches an equilibrium that includes α- and β-anomers as well as furanoside and pyranoside ring forms. |

To address the often long reaction times of traditional Fischer glycosidation, microwave-assisted synthesis has emerged as an efficient alternative. technologynetworks.comajrconline.org Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to mere minutes. technologynetworks.comnih.gov This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and reaction rate. ijnrd.orgat.ua

Studies on the microwave-assisted Fischer glycosidation of various sugars, including D-glucose, with different alcohols have demonstrated a marked improvement in efficiency compared to conventional heating. nih.gov For instance, reactions of D-glucose with alcohols under microwave irradiation, using an acidic resin catalyst like Amberlite IRN 120 H+, were completed in as little as 10 minutes, with good yields and retention of α-glycoside product selectivity. technologynetworks.com This method not only offers speed but also can lead to higher product yields and purity. ajrconline.orgijnrd.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours technologynetworks.com | Minutes technologynetworks.comnih.gov |

| Efficiency | Lower | Higher ajrconline.orgnih.gov |

| Heating Method | Conduction/Convection | Direct Dielectric Heating at.ua |

| Yield & Purity | Often lower | Often improved ajrconline.orgijnrd.org |

The Koenigs-Knorr reaction, first reported in 1901, is a classic and widely used method for forming glycosidic bonds. wikipedia.orgbldpharm.com It involves the substitution reaction of a glycosyl halide (e.g., a glycosyl bromide or chloride) with an alcohol. wikipedia.org The reaction is typically promoted by heavy metal salts, such as silver carbonate or silver oxide, which act as halophiles to activate the glycosyl halide donor. wikipedia.orgslideshare.net This method is particularly valuable for the synthesis of complex oligosaccharides. bldpharm.com

While traditional Koenigs-Knorr promoters like silver or mercury salts are effective, modern adaptations have explored other additives to control the stereochemical outcome of the glycosylation. wikipedia.orgslideshare.net The use of lithium salts has been shown to direct the stereoselectivity of glycosylation reactions. nih.govrsc.org For example, in certain glycosylation systems, the addition of lithium salts such as lithium iodide (LiI) can favor the formation of α-glycosides, whereas salts like lithium tetrafluoroborate (B81430) (LiBF₄) and lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can be β-selective. nih.gov The interplay between the specific lithium salt and other reaction conditions allows for targeted synthesis of a desired anomer, providing a powerful tool for achieving stereocontrol. nih.govrsc.org

In the Koenigs-Knorr reaction, protecting groups on the sugar molecule play a crucial role beyond simply masking reactive hydroxyls; they can actively influence the stereochemical outcome. nih.govwiley-vch.de An acetyl group (Ac) at the C-2 position of the glycosyl donor is a classic example of a "participating" group. wikipedia.orgnih.gov

When a glycosyl halide with a C-2 acetyl group is activated, the neighboring acetyl group can attack the anomeric center, forming a cyclic dioxolenium ion intermediate. wikipedia.orgnih.gov This intermediate effectively blocks the α-face of the glucose ring. Consequently, the incoming alcohol nucleophile (ethanol) can only attack from the opposite, or β-face, via an Sₙ2-like mechanism. nih.govlibretexts.org This process, known as neighboring group participation, results in the exclusive or predominant formation of the 1,2-trans-glycoside. wikipedia.org For D-glucose, this corresponds to the β-anomer, Ethyl β-D-glucopyranoside. wikipedia.orgnih.gov This strategy is highly effective for achieving stereoselective synthesis of β-glucopyranosides. libretexts.org

Enzymatic and Biotransformation Approaches

Enzymatic Glycosylation using Glucosidases (EC 3.2.1.21)

Enzymatic synthesis of this compound often employs glucosidases, which catalyze the transfer of a glucosyl group to an acceptor molecule, in this case, ethanol. This method is valued for its specificity, avoiding the formation of unwanted byproducts that can occur in chemical synthesis. nih.govresearchgate.net

A notable enzyme in this field is the α-glucosyl transfer enzyme (XgtA) produced by Xanthomonas campestris WU-9701. researchgate.netnih.gov This enzyme demonstrates a remarkable capability for the selective α-glucosylation of ethanol. researchgate.net When ethanol and maltose (B56501) are used as the acceptor and donor substrates, respectively, XgtA selectively produces ethyl α-D-glucopyranoside. researchgate.netnih.gov A key advantage of this enzyme is its high specificity, which prevents the formation of other glucosylated products like maltotriose (B133400) or ethylmaltoside. researchgate.netnih.gov

Under standard reaction conditions, a solution containing 0.80 M ethanol and 1.2 M maltose, incubated with XgtA (2.5 units) in a 30 mM HEPES–NaOH buffer (pH 8.0) at 45°C, yields exclusively ethyl α-D-glucopyranoside. researchgate.netnih.gov The identity of the product has been confirmed through nuclear magnetic resonance (¹H NMR), ¹H–¹H correlated spectroscopy (COSY), and Nuclear Overhauser effect spectroscopy (NOESY) analyses. researchgate.netnih.gov

The efficiency of the enzymatic synthesis of this compound is significantly influenced by reaction parameters such as temperature, pH, and substrate concentrations. Each enzyme has an optimal temperature and pH at which it exhibits maximum activity. patsnap.com For the α-glucosyl transfer enzyme from Xanthomonas campestris WU-9701, optimal conditions have been identified to maximize the yield of ethyl α-D-glucopyranoside. The reaction is typically carried out at a temperature of 45°C and a pH of 8.0. researchgate.netnih.gov

Substrate concentration is another critical factor. The concentration of both the glucosyl donor (maltose) and the acceptor (ethanol) must be carefully controlled to achieve high product yields. For instance, under optimized conditions using the α-glucosyl transfer enzyme from Xanthomonas campestris WU-9701, a concentration of 180 mM (37.5 g/L) of ethyl α-D-glucopyranoside can be produced in a single batch over 80 hours. researchgate.netnih.gov However, it has been observed that the reaction rate decreases as the concentration of glucose, a byproduct of the reaction, increases, particularly above 500 mM. researchgate.netnih.gov

| Parameter | Optimal Value |

|---|---|

| Temperature | 45°C |

| pH | 8.0 |

| Ethanol Concentration | 0.80 M |

| Maltose Concentration | 1.2 M |

To overcome the issue of product inhibition by glucose, glucose isomerase (EC 5.3.1.5) can be incorporated into the reaction mixture. researchgate.netnih.gov Glucose isomerase catalyzes the reversible isomerization of D-glucose to D-fructose. ijprajournal.comcreative-enzymes.com By converting the glucose byproduct into fructose, the inhibitory effect on the α-glucosyl transfer enzyme is mitigated, thereby maintaining a higher reaction rate. researchgate.netnih.gov

The addition of glucose isomerase has been shown to be an effective strategy for maintaining the glucose concentration below the inhibitory level of 500 mM. researchgate.netnih.gov This synergistic enzymatic system significantly enhances the final yield of ethyl α-D-glucopyranoside. In a one-batch production over 100 hours, the yield of ethyl α-D-glucopyranoside increased to 260 mM (54.1 g/L) in the presence of glucose isomerase, which is a substantial improvement over the reaction without the isomerase. researchgate.netnih.gov

| Reaction Condition | Yield (mM) | Yield (g/L) | Reaction Time (h) |

|---|---|---|---|

| Without Glucose Isomerase | 180 | 37.5 | 80 |

| With Glucose Isomerase | 260 | 54.1 | 100 |

Biotransformation by Microorganisms and Plant Cell Cultures

Biotransformation offers an alternative route for the synthesis of this compound, utilizing the metabolic machinery of living cells. This approach can involve the use of plant cell cultures or genetically engineered microorganisms.

Hairy root cultures of Coleus forskohlii have been demonstrated to biotransform low-molecular-weight alcohols, including ethanol, into their corresponding β-D-glucopyranosides. nih.gov When these cultures are supplied with ethanol, they are capable of glycosylating it to produce ethyl β-D-glucopyranoside. nih.gov This biotransformation is a part of the plant's natural metabolic processes for detoxifying exogenous compounds. In addition to the glucoside, the hairy root cultures also produce the corresponding β-D-ribo-hex-3-ulopyranoside of ethanol. nih.gov

Metabolically engineered strains of the yeast Saccharomyces cerevisiae have been developed for the simultaneous production of ethanol and ethyl-β-d-glucoside from cellulose. nih.gov One such engineered strain, EJ2, expresses a heterologous cellodextrin transporter (CDT-1) and an intracellular β-glucosidase (GH1-1) from Neurospora crassa. nih.gov

Transglucosylation Activity of Enzymes (e.g., Exo-glucanases)

Enzymatic synthesis provides a highly selective and efficient route to this compound, leveraging the transglucosylation activity of various glycoside hydrolases. This method offers an alternative to chemical synthesis, often proceeding under milder conditions and with greater stereoselectivity.

One notable example involves the use of an exoglucanase (Exg-D) from the glycoside hydrolase family 5 subfamily 38 (GH5_38). This enzyme can catalyze the transfer of a glucosyl or cellobiosyl unit from a donor substrate to an acceptor molecule, such as ethanol. In a study investigating the transglycosylation capabilities of Exg-D, p-nitrophenyl cellobioside was used as the glycosyl donor in the presence of various primary alcohols as acceptors. The enzyme successfully synthesized methyl-, ethyl-, and propyl-cellobiosides. Specifically, the synthesis of ethyl-cellobioside was achieved with a yield of 55% when ethanol was used as the acceptor.

Another common enzyme class used for this purpose is β-glucosidases (EC 3.2.1.21). These enzymes can catalyze the formation of ethyl β-D-glucopyranoside from glucose and ethanol. In one study, a conversion rate of over 60% was achieved in the synthesis reaction. researchgate.net The reaction proceeds via a double displacement mechanism. Similarly, α-glucosyl transfer enzymes, such as XgtA from Xanthomonas campestris WU-9701, have been employed for the selective α-glucosylation of ethanol. nih.gov Using maltose as the donor, this enzyme selectively produced ethyl α-D-glucopyranoside. nih.gov Under optimized conditions, a concentration of 180 mM (37.5 g/L) of the α-anomer was produced in a batch process. nih.gov The addition of glucose isomerase to the reaction mixture was found to be beneficial as it reduced the concentration of glucose, a potential inhibitor, leading to an even higher production of 260 mM (54.1 g/L) of ethyl α-D-glucopyranoside. nih.gov

| Enzyme Class | Specific Enzyme | Glycosyl Donor | Acceptor | Product | Yield/Concentration |

| Exo-glucanase (GH5_38) | Exg-D | p-Nitrophenyl cellobioside | Ethanol | Ethyl-cellobioside | 55% |

| β-Glucosidase | Almond β-glucosidase | Glucose | Ethanol | Ethyl β-D-glucopyranoside | >60% conversion |

| α-Glucosyl transferase | XgtA | Maltose | Ethanol | Ethyl α-D-glucopyranoside | 260 mM (54.1 g/L) |

Synthesis of this compound Derivatives

The hydroxyl groups of this compound offer multiple sites for chemical modification, allowing for its conversion into a wide array of derivatives with tailored properties. These derivatization strategies are crucial for the development of novel materials and molecules with specific functionalities.

This compound can serve as a multifunctional initiator in polymerization reactions to create more complex carbohydrate-based polymers. For instance, it has been used in the porcine pancreatic lipase (B570770) (PPL) catalyzed ring-opening polymerization of ε-caprolactone. acs.org In this reaction, the hydroxyl groups of this compound initiate the polymerization, leading to the formation of amphiphilic products consisting of a hydrophilic ethyl glucopyranoside headgroup and a hydrophobic poly(ε-caprolactone) chain. acs.org The length of the hydrophobic chain can be controlled by adjusting the molar ratio of ε-caprolactone to this compound. acs.org

Furthermore, the general principles of glycoside synthesis can be applied to derivatize this compound. While not starting directly from this compound, various enzymatic and chemical methods for forming glycosidic bonds are well-established. ethernet.edu.etnih.gov These methodologies, which involve the activation of a glycosyl donor and its subsequent reaction with a glycosyl acceptor, could potentially be adapted to use this compound as either the donor or the acceptor to build more complex oligosaccharide structures.

The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral crown ethers, which are valuable as catalysts in asymmetric synthesis. The synthesis of such crown ethers typically involves the modification of the glucose core to introduce the polyether macrocycle.

A common strategy involves the use of a protected glucopyranoside derivative. For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside is a frequent starting point. The free hydroxyl groups at the C-2 and C-3 positions can be alkylated with a dihaloalkane, such as bis(2-chloroethyl) ether, under phase-transfer catalysis conditions to form the crown ether ring. While this example starts with a methyl glucoside, a similar synthetic route could be envisaged starting from an appropriately protected this compound derivative. The specific anomeric substituent (ethyl vs. methyl) can influence the catalytic activity of the resulting crown ether.

The hydroxyl groups of this compound can be readily acetylated to produce its tetraacetate derivative. This is a common protection strategy in carbohydrate chemistry, rendering the molecule more soluble in organic solvents and allowing for selective reactions at other positions. The standard procedure for acetylation involves treating the glucopyranoside with an excess of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base like pyridine (B92270).

A typical experimental procedure, analogous to the acetylation of methyl α-D-glucopyranoside, would involve dissolving this compound in pyridine and then adding acetic anhydride to the cooled solution. mdpi.com The reaction is typically stirred overnight to ensure complete acetylation of all four hydroxyl groups. The workup involves quenching the excess acetic anhydride, followed by extraction and purification of the resulting ethyl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside. The product can be purified by crystallization or chromatography. mdpi.com

Controlling the acylation of the different hydroxyl groups of this compound is a significant challenge due to their similar reactivity. However, various strategies have been developed to achieve regioselective acylation, allowing for the synthesis of partially acylated derivatives that are valuable synthetic intermediates.

Enzymatic catalysis, particularly with lipases, is a powerful tool for regioselective acylation. Lipases often exhibit a high degree of selectivity for the primary hydroxyl group at the C-6 position. For example, lipase-catalyzed acylation of octyl β-D-glucopyranoside has been shown to occur preferentially at the C-6 position. A similar selectivity would be expected for this compound.

Chemical methods for regioselective acylation have also been developed. One approach involves the use of organocatalysts. For instance, 4-pyrrolidinopyridine (B150190) (PPY) analogues have been used to catalyze the regioselective acylation of octyl β-D-glucopyranoside. Another strategy employs activating agents such as bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) in the presence of a carboxylic acid to achieve regioselective acylation at the primary hydroxyl group of methyl α-D-glucopyranoside. scilit.com These methods could likely be adapted for the regioselective acylation of this compound. The choice of solvent, temperature, and acylating agent can significantly influence the regioselectivity of the reaction.

| Strategy | Catalyst/Reagent | Position of Acylation | Substrate Example |

| Enzymatic | Lipase | C-6 | Octyl β-D-glucopyranoside |

| Organocatalysis | 4-Pyrrolidinopyridine analogues | Varies | Octyl β-D-glucopyranoside |

| Chemical Activation | BOP-Cl | C-6 | Methyl α-D-glucopyranoside |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like Ethyl D-glucopyranoside in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of distinct protons, their chemical environment (via chemical shift, δ), and the connectivity to neighboring protons (via spin-spin coupling constants, J). The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.

In a study identifying ethyl glucoside in human urine, complete ¹H and ¹³C NMR assignments were made. nih.gov The ¹H spectrum distinctly shows a triplet for the methyl protons (CH₃) of the ethyl group around δ 1.24 and a signal for the anomeric proton (H-1) at δ 4.93. nih.gov The ¹³C spectrum correspondingly shows signals for the six carbons of the glucopyranose ring and the two carbons of the ethyl group.

The specific chemical shifts and coupling constants are crucial for confirming the structure. The data presented below are typical for Ethyl β-D-glucopyranoside.

Table 1: ¹H and ¹³C NMR Chemical Shift and Coupling Constant Data for Ethyl β-D-glucopyranoside

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Coupling Constants (J, Hz) |

|---|---|---|---|

| Glucopyranose Ring | |||

| 1 | 104.2 | 4.93 (d) | J(1,2) = 3.5 |

| 2 | 74.5 | 3.59 (dd) | J(2,3) = 9.5 |

| 3 | 77.2 | 3.73 (t) | J(3,4) = 9.0 |

| 4 | 71.0 | 3.51 (t) | J(4,5) = 9.5 |

| 5 | 77.1 | 3.55 (ddd) | J(5,6a) = 2.0, J(5,6b) = 5.5 |

| 6a | 62.0 | 3.93 (dd) | J(6a,6b) = 12.0 |

| 6b | 3.77 (dd) | ||

| Ethyl Group | |||

| O-CH₂ | 65.5 | 3.98 (dq) | J(CH₂,CH₃) = 7.0, J(gem) = 9.5 |

| 3.69 (dq) |

Data adapted from studies on ethyl glucoside. nih.gov Chemical shifts can vary slightly depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like carbohydrates.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. youtube.com For this compound, COSY spectra would show a correlation between the anomeric proton H-1 and H-2, between H-2 and H-3, and so on, allowing for a sequential "walk" around the glucopyranose ring to assign the ring protons. It would also show a correlation between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the direct assignment of the carbon spectrum based on the already assigned proton spectrum (or vice versa). For instance, the proton signal at δ 4.93 would correlate with the carbon signal at δ 104.2, definitively assigning them as H-1 and C-1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). libretexts.orgyoutube.com HMBC is crucial for connecting different spin systems and identifying quaternary carbons. In this compound, a key HMBC correlation would be observed between the anomeric proton (H-1) and the methylene carbon of the ethyl group (O-CH₂), and conversely, between the methylene protons (O-CH₂) and the anomeric carbon (C-1). nih.govresearchgate.net This correlation across the glycosidic bond provides definitive proof of the ethyl group's attachment to the anomeric position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. huji.ac.il This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY correlations can provide information about the spatial arrangement of protons on the pyranose ring, helping to confirm its chair conformation. huji.ac.il

The stereochemistry and dominant conformation of this compound can be determined from NMR data, primarily from proton-proton coupling constants (³J_HH) and NOESY data.

The D-glucopyranose unit strongly prefers a ⁴C₁ chair conformation, where the bulky hydroxymethyl group and the hydroxyl groups at C-2, C-3, and C-4 are in equatorial positions to minimize steric strain. The coupling constants between adjacent ring protons are diagnostic of their relative orientation. Large coupling constants (³J_HH ≈ 8-10 Hz) are observed between protons in a trans-diaxial relationship, while smaller couplings (≈ 2-4 Hz) are seen for axial-equatorial or equatorial-equatorial relationships. nih.gov The typical coupling constants observed for the ring protons of this compound, such as J(2,3), J(3,4), and J(4,5) being in the range of 9.0-9.5 Hz, are consistent with the axial-axial arrangement of H-2, H-3, H-4, and H-5, thus confirming the ⁴C₁ chair conformation. nih.gov

The stereochemistry of the glycosidic bond (α or β) is determined by the coupling constant of the anomeric proton (J(1,2)). For Ethyl β-D-glucopyranoside, the anomeric proton (H-1) is axial and H-2 is also axial. This results in a large coupling constant (³J_H1,H2 ≈ 8 Hz). In contrast, for the α-anomer, H-1 would be equatorial, resulting in a smaller coupling constant (³J_H1,H2 ≈ 3-4 Hz). The observed coupling of approximately 3.5 Hz in some studies indicates the presence of the α-anomer, while other data points to the β-anomer. nih.gov

NOESY data further corroborates the ⁴C₁ conformation by showing through-space correlations between axial protons on the same face of the ring, such as H-1, H-3, and H-5.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of parent ions.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of polar, non-volatile molecules like glycosides directly from solution. rsc.org In positive ion mode ESI-MS, this compound is typically observed as protonated molecules [M+H]⁺ or, more commonly, as adducts with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺. semanticscholar.orgscielo.br

Tandem MS (MS/MS) of the selected parent ion induces fragmentation, which provides structural information. A characteristic fragmentation pathway for glycosides is the cleavage of the glycosidic bond. semanticscholar.org For this compound, this would result in a neutral loss of the glucose unit (162 Da), leading to a fragment ion corresponding to the protonated aglycone (ethanol). Further fragmentation can involve successive losses of water molecules (18 Da) from the sugar ring portion of the parent ion. scielo.brmdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique particularly well-suited for the analysis of biomolecules, including carbohydrates. creative-biolabs.com In MALDI, the analyte is co-crystallized with a large excess of a UV-absorbing matrix. A laser pulse desorbs and ionizes the analyte molecules, which are then accelerated in a time-of-flight analyzer to determine their m/z.

For glycoside analysis, common matrices include 2,5-dihydroxybenzoic acid (DHB) and 2',4',6'-trihydroxyacetophenone. nih.gov Similar to ESI, MALDI-TOF spectra of this compound would be expected to show adduct ions, primarily [M+Na]⁺ and [M+K]⁺, in the positive ion mode. nih.govacs.org The negative ion mode typically yields the deprotonated molecule [M-H]⁻. nih.gov

MALDI-TOF MS is valued for its high throughput, sensitivity, and tolerance to complex mixtures, making it a powerful tool for screening and identifying glycosides in various samples. creative-biolabs.comnih.govacs.org Fragmentation, if observed, typically involves the loss of the glycosidic residue, providing confirmation of the aglycone and sugar components. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands corresponding to its alcohol, ether, and alkyl groups. The spectrum is typically complex, particularly in the fingerprint region, due to the various C-O and C-C bond vibrations and C-H bending spectroscopyonline.comdocbrown.info.

The most prominent feature in the IR spectrum of a glycoside like this compound is a very broad and strong absorption band in the region of 3500-3200 cm⁻¹. This band is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in hydrogen bonding spectroscopyonline.com.

The C-H stretching vibrations of the ethyl group and the glucose ring's methine and methylene groups appear in the region of 3000-2850 cm⁻¹ researchgate.netlibretexts.org.

The region between 1200 and 1000 cm⁻¹ is particularly significant as it contains the C-O stretching vibrations. This area is often complex due to the presence of multiple C-O bonds from the primary and secondary alcohols, as well as the C-O-C stretching of the ether (glycosidic) linkage spectroscopyonline.comdocbrown.inforesearchgate.net. The specific frequencies within this range help to confirm the polyol and ether functionalities of the molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol (hydroxyl) groups spectroscopyonline.comlibretexts.org |

| 3000 - 2850 (medium) | C-H stretch | Alkyl (CH, CH₂, CH₃) groups researchgate.netlibretexts.org |

| ~1460 (variable) | C-H bend | Alkyl (CH₂) groups researchgate.net |

| 1200 - 1000 (strong, complex) | C-O stretch | Primary/Secondary Alcohols and C-O-C Ether linkage spectroscopyonline.comdocbrown.info |

Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from reaction mixtures or natural extracts rely on various chromatographic techniques that separate compounds based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the analysis and preparative purification of glycosides. Reversed-phase HPLC (RP-HPLC) is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase creative-proteomics.comfrontiersin.org. The separation is based on the differential partitioning of the analyte between the two phases.

For a polar compound like this compound, a mobile phase consisting of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol, is typically used. A gradient elution, where the proportion of the organic solvent is gradually increased, can be effective for separating the glycoside from impurities with different polarities frontiersin.orggoogle.com. Detection is often achieved using a refractive index detector (RID) or, if the compound is derivatized, a UV-Vis detector creative-proteomics.com.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (RP-18) | Separation based on hydrophobicity creative-proteomics.comfrontiersin.org. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient | Elution of polar compounds frontiersin.orggoogle.com. |

| Detection | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD) | Detection of non-chromophoric compounds. |

| Mode | Analytical or Preparative | For purity analysis or bulk isolation google.com. |

Silica gel column chromatography is a fundamental and widely used preparative technique for purifying organic compounds. column-chromatography.comteledynelabs.comwisdomlib.org. As silica gel is a polar stationary phase, this is a form of normal-phase chromatography. The separation principle is based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and thus elute later than less polar compounds.

For the purification of moderately polar glycosides like this compound, a solvent system consisting of a mixture of a relatively non-polar solvent and a more polar solvent is used as the mobile phase. Common solvent systems include mixtures of ethyl acetate (B1210297) and methanol or chloroform and methanol frontiersin.org. The ratio of the solvents is optimized to achieve the best separation, often guided by preliminary analysis using thin-layer chromatography (TLC) commonorganicchemistry.com. A gradient elution, starting with a lower polarity solvent mixture and gradually increasing the polarity, is often employed to effectively separate the target compound from both less polar and more polar impurities commonorganicchemistry.com.

Medium Pressure Liquid Chromatography (MPLC) is a preparative chromatographic technique that bridges the gap between low-pressure column chromatography and high-pressure liquid chromatography (HPLC). It operates at higher pressures than gravity-fed columns, allowing for the use of smaller particle size stationary phases, which results in better resolution and faster separation times nih.govresearchgate.net.

MPLC is well-suited for the purification of glycosides from crude extracts on a larger scale than analytical HPLC nih.govresearchgate.net. The technique often uses pre-packed columns and a pump system to deliver the mobile phase at a controlled flow rate. Similar to silica gel chromatography, a normal-phase system with a solvent gradient (e.g., ethanol-water) can be used to fractionate extracts and isolate glycosides researchgate.net. The fractions are collected and analyzed (e.g., by HPLC) to identify those containing the pure compound nih.gov.

Preparative paper chromatography is a classic chromatographic technique that can be used for the isolation of small quantities of compounds. While largely superseded by more modern techniques like HPLC and MPLC for larger-scale preparations, it remains a viable method for specific applications. In paper chromatography, the stationary phase is a sheet of high-quality cellulose paper, which has water adsorbed to it, acting as a polar stationary phase. The mobile phase, a solvent or mixture of solvents, moves up the paper by capillary action google.com.

The separation is based on the principle of partition chromatography. Compounds separate based on their differing affinities for the stationary phase (water adsorbed on cellulose) and the mobile phase. For separating glycosides, a polar solvent system is typically used. After developing the chromatogram, the separated bands corresponding to the desired compound can be visualized (e.g., under UV light if fluorescent, or by staining a guide strip), cut out from the paper, and the compound extracted from the paper matrix with a suitable solvent google.com.

Cation Exchange Resins for Purification

The purification of this compound, particularly from its precursor D-glucose, presents a significant challenge due to the structural similarity of these molecules. Cation exchange chromatography has emerged as a viable technique for this separation, leveraging subtle differences in the physicochemical properties of the two compounds. The effectiveness of this method is contingent on the selection of an appropriate resin and the optimization of chromatographic conditions.

Research into the enzymatic synthesis of ethyl β-D-glucopyranoside has highlighted the utility of cation exchange resins for its purification from the reaction mixture, which typically contains unreacted glucose. researchgate.net A study systematically evaluated different ion exchange resins and found that weak acid cation (WAC) exchange resins were particularly effective for the separation of ethyl β-D-glucopyranoside from glucose. researchgate.net

The separation mechanism in this context is not based on conventional ion exchange, as both this compound and glucose are neutral molecules. Instead, the separation is primarily driven by a combination of size exclusion and hydrophobic interactions. researchgate.net this compound, being slightly more hydrophobic than glucose due to the presence of the ethyl group, interacts differently with the resin matrix.

Comparative Analysis of Cation Exchange Resins

The choice of the cation exchange resin, including its functional groups, degree of cross-linking, and the counter-ion, plays a crucial role in the separation efficiency.

A comparative study demonstrated that a WAC resin in the sodium (Na+) form provided good separation of ethyl-β-ᴅ-glucopyranoside and glucose. researchgate.net It was observed that a resin with a lower degree of cross-linking (5.5 wt. %) performed slightly better than a resin with a higher degree of cross-linking (8 wt. %). researchgate.net This suggests that a more open resin structure facilitates the differential partitioning of the two molecules.

| Resin Type | Functional Group | Counter-Ion | Cross-linking | Separation Performance for Ethyl β-D-glucopyranoside and Glucose |

| Weak Acid Cation (WAC) | Carboxylate | Na+ | 5.5 wt. % | Good, slightly better performance |

| Weak Acid Cation (WAC) | Carboxylate | Na+ | 8 wt. % | Good |

This table is based on findings from a study on the chromatographic separation of ethyl-β-D-glucopyranoside and D-glucose. researchgate.net

Influence of Operating Parameters

The successful application of cation exchange chromatography for the purification of this compound is also dependent on the optimization of various operating parameters.

Eluent: The composition of the mobile phase is a critical factor. It has been noted that the presence of ethanol (B145695) in the feed solution can interfere with the separation process. Therefore, it is recommended that ethanol be removed prior to the chromatographic step to ensure efficient purification. researchgate.net

Column Loading and Flow Rate: The amount of sample loaded onto the column and the flow rate of the eluent can impact the resolution of the separation. In a scaled-up process for the production of ethyl β-D-glucopyranoside, a purity of 99% was achieved, indicating that with appropriate optimization, high-purity product can be obtained. researchgate.net

Further research into the adsorption behavior of monosaccharides on different cation exchange resins has shown that both the counter-ion (e.g., Ca2+, Na+) and the degree of cross-linking are significant factors influencing the separation. researchgate.net While this research did not specifically involve this compound, the principles are applicable to the separation of similar carbohydrate molecules.

Biological and Biochemical Research of Ethyl D Glucopyranoside

Interactions with Biological Systems

Ethyl D-glucopyranoside, a glycoside found in various plant species, has been the subject of targeted biochemical research to understand its interactions with biological systems. Studies have particularly focused on its role as a chemical messenger in plant-microbe interactions and its contribution to the sensory properties of plant-derived products.

Molecular Targets and Pathways

Current research on the specific molecular targets and metabolic pathways directly influenced by this compound is limited.

This compound is an O-glycosyl compound, characterized by a sugar group bonded to another group via an O-glycosidic bond hmdb.cafoodb.ca. While this structure is fundamental to glycosylation, its direct participation as a donor or acceptor molecule in enzymatic glycosylation reactions within cellular metabolic pathways has not been detailed in available research. Studies on glycosylation often focus on the synthesis of various glycosides, but the specific role of this compound in these biological processes remains an area for further investigation.

Role as a Chemoattractant

A significant area of research has been the role of this compound as a chemical signal, particularly in the context of plant-bacterial interactions.

Research has identified Ethyl β-D-glucopyranoside as a novel chemoattractant for the phytopathogenic bacterium Ralstonia solanacearum. This bacterium is responsible for causing bacterial wilt in many plant species.

A study involving bioassay-guided fractionation of tomato root exudates successfully isolated and identified Ethyl β-D-glucopyranoside as a key signaling molecule that attracts R. solanacearum tandfonline.comnih.govtandfonline.com. The chemotactic response of the bacterium to this compound was found to be specific and concentration-dependent.

| Property | Finding | Source |

| Source | Isolated from the activated charcoal-adsorbed fraction of tomato root exudates. | tandfonline.comnih.gov |

| Activity Threshold | Showed unambiguous chemoattractive activity at concentrations above 1.0 µmol/disc. | tandfonline.comtandfonline.com |

| Stereoisomer Specificity | The stereoisomers of Ethyl β-D-glucopyranoside and D-glucose itself were found to be inactive, indicating a specific receptor interaction. | tandfonline.comnih.govtandfonline.com |

| Relative Potency | The specific activity was determined to be approximately 1/30th of that of L-glutamine, another known strong chemoattractant for this bacterium. | tandfonline.comtandfonline.com |

These findings suggest that Ethyl β-D-glucopyranoside plays a role in the rhizosphere, the area around plant roots, guiding the bacteria towards a potential host tandfonline.comtandfonline.com. This chemotactic relationship is a critical early step in the infection process by R. solanacearum.

Beyond its role in microbial signaling, Ethyl β-D-glucopyranoside has been found to influence the sensory profile of plant-derived products, which can have implications for fermented beverages.

A study on the chemical composition and sensory properties of sea buckthorn (Hippophaë rhamnoides L.) juice identified Ethyl β-D-glucopyranoside as a significant contributor to bitterness researchgate.netnih.gov. The research established a correlation between the concentration of this compound and the perception of bitter taste in the juice.

| Parameter | Observation | Source |

| Natural Concentration | The content of naturally existing Ethyl β-D-glucopyranoside in sea buckthorn varied between 0.6 and 19.8 g/L. | nih.gov |

| Taste Threshold | The taste threshold of pure Ethyl β-D-glucopyranoside in a water solution was estimated to be 1.1 ± 1.3 g/L. | nih.gov |

| Sensory Perception | A suprathreshold aqueous solution (5.0 g/L) was perceived mainly as bitter. | nih.gov |

| Juice Sensory Profile | The bitterness of the sea buckthorn juices correlated with the Ethyl β-D-glucopyranoside content, as well as the ratios of the compound to acids and sugars. | nih.gov |

While this study was conducted on unfermented juice, the findings provide a basis for understanding how Ethyl β-D-glucopyranoside could create a sensory bias in products derived from sea buckthorn through fermentation researchgate.net. The inherent bitterness from this compound could influence the final flavor profile of fermented beverages.

Influence on Cellular Processes

This compound has been the subject of research for its effects on various cellular activities, particularly within human dermal fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and collagen.

Studies have demonstrated that this compound, specifically the alpha anomer (ethyl α-D-glucoside or α-EG), can enhance the proliferation of normal human dermal fibroblasts (NHDF). In one study, a concentration of 0.48 μM of α-EG was found to increase the proliferation of NHDFs by 121.0% compared to control cells cultured without α-EG. tandfonline.comnih.gov Other concentrations also showed a stimulatory effect, with 0.048 μM and 4.8 μM increasing proliferation by 113.1% and 110.6%, respectively. tandfonline.com This suggests a direct influence on the growth and division of these critical skin cells. The compound showed no cytotoxicity, even at concentrations as high as 480 μM. tandfonline.com This proliferative effect may be linked to the increased expression of fibroblast growth factor (FGF) 1 and FGF7. tandfonline.comnih.gov

Effect of Ethyl α-D-glucoside on Fibroblast Proliferation

| Concentration of Ethyl α-D-glucoside | Proliferation Rate (% of Control) |

|---|---|

| 0.048 μM | 113.1% |

| 0.48 μM | 121.0% |

Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural support and tensile strength to tissues. nih.gov this compound has been shown to significantly impact collagen synthesis in human dermal fibroblasts. At a concentration of 0.048 μM, ethyl α-D-glucoside increased the amount of collagen I produced by NHDFs by 159.6%. tandfonline.comtandfonline.com Higher concentrations of 0.48 μM and 4.8 μM also resulted in substantial increases in collagen production, at 151.6% and 144.0% of the control, respectively. tandfonline.com

This increase in protein production is supported by findings at the genetic level. At a concentration of 0.48 μM, α-EG was observed to increase the transcript levels of type I collagen genes, COL1A1 and COL1A2, by 152.4% and 129.7%, respectively. nih.govtandfonline.com Additionally, the expression of a type III collagen gene, COL3A1, was increased by 131.8%. nih.govtandfonline.com By stimulating the production of these crucial ECM components, this compound contributes to the maintenance and integrity of the dermal structure. nih.govyoutube.com

Impact of Ethyl α-D-glucoside on Collagen Synthesis

| Metric | Concentration of Ethyl α-D-glucoside | Increase (% of Control) |

|---|---|---|

| Collagen I Production | 0.048 μM | 159.6% |

| COL1A1 mRNA Expression | 0.48 μM | 152.4% |

| COL1A2 mRNA Expression | 0.48 μM | 129.7% |

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a central role in regulating inflammatory responses in the skin. nih.gov The activation of transcription factors like NF-κB can stimulate the production of these inflammatory mediators. nih.govnih.gov While this compound's effects on fibroblast proliferation and collagen synthesis are documented, its direct role in modulating specific inflammatory cytokines in human dermal fibroblasts is an area of ongoing investigation. Research into how compounds like this compound may influence these signaling pathways is critical for understanding their full therapeutic potential in skin health.

The observed stimulation of fibroblast proliferation and collagen synthesis by this compound directly contributes to cellular repair mechanisms. tandfonline.comnih.gov Fibroblasts are key players in the wound healing process, responsible for rebuilding the extracellular matrix. nih.gov The increased expression of fibroblast growth factor 1 (FGF1) and fibroblast growth factor 7 (FGF7) in the presence of ethyl α-D-glucoside further supports its role in repair. tandfonline.comnih.gov FGFs are known to be involved in epithelial cell proliferation and differentiation. tandfonline.com By promoting the growth of dermal fibroblasts and enhancing the production of essential matrix proteins, this compound supports the maintenance and improvement of skin homeostasis and function. nih.govtandfonline.com

Enzymatic Studies and Substrate Activity

In the realm of enzymatic studies, this compound is recognized for its interaction with glycosidases, which are enzymes that hydrolyze glycosidic bonds. Specifically, it has been identified as a substrate for β-glucosidase. biosynth.com Furthermore, research has indicated that Ethyl α-D-glucopyranoside can act as an inhibitor of both β-glucosidase and intestinal glucosidases. chemsynlab.com The interaction with these enzymes is significant, as α-glucosidase inhibitors are a known class of therapeutic agents for managing conditions related to carbohydrate metabolism. oamjms.eu The ability of this compound to serve as a substrate and potential inhibitor for these enzymes highlights its relevance in glycobiology research. medchemexpress.com

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their potential to inhibit certain enzymes. While specific IC50 values—the concentration of an inhibitor required to reduce an enzyme's activity by half—for this compound are not extensively documented in readily available literature, the broader class of glucopyranosides has been a subject of enzyme inhibition studies. wikipedia.orgnih.govnih.gov For instance, various plant extracts containing glycosides have shown significant inhibitory activity against enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. researchgate.netresearchgate.net The inhibitory potential of such compounds is a key area of research for managing postprandial hyperglycemia. Although detailed kinetic analyses for this compound are sparse, related glucopyranoside derivatives have been shown to exhibit different modes of inhibition, including competitive and uncompetitive inhibition, against these enzymes. researchgate.net

Table 1: Examples of Enzyme Inhibition by Glucoside-Containing Extracts Note: This table provides context on the inhibitory activities of related compounds, as specific data for this compound is limited.

| Extract/Compound Class | Target Enzyme | Reported IC50 Value | Source |

| Acetone Extract of Senna alata | α-Amylase | 6.41 mg/mL | researchgate.net |

| Hexane Extract of Senna alata | α-Glucosidase | 0.85 mg/mL | researchgate.net |

| Ethanol (B145695) Extract of Uncaria gambir | α-Glucosidase | 27.07 ± 0.78 μg/mL | researchgate.net |

| Rhizome Extract of Posidonia oceanica | Butyrylcholinesterase (BChE) | 11.82 ± 0.73 μg/mL | acs.org |

Assays for Microbial Activity and Transgene Expression

Microbial Activity

This compound has demonstrated inhibitory effects against microbial growth. biosynth.com This has led to its use in applications such as detergent compositions to prevent the proliferation of microbes and maintain cleaning effectiveness. biosynth.com Studies on related D-glucopyranoside derivatives have shown moderate to good antimicrobial activity against a range of human pathogenic bacteria and phytopathogenic fungi. researchgate.net For example, certain acylated derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside exhibited better antibacterial activity than the standard antibiotic ampicillin in some tests. researchgate.net The antimicrobial efficacy of glycosides is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. scielo.brnih.gov For instance, a purified glucopyranoside from Chaptalia nutans inhibited Bacillus subtilis and Staphylococcus aureus at MICs of 62.5 µg/ml and 125 µg/ml, respectively. scielo.br

Transgene Expression

The use of this compound in assays for transgene expression is not well-documented in the reviewed scientific literature. Reporter gene assays often utilize specific substrates that produce a detectable signal upon enzymatic cleavage, such as X-Gluc (5-bromo-4-chloro-3-indolyl glucuronide) for the GUS (β-glucuronidase) reporter system. While glycosides are central to these systems, the specific application of this compound as a substrate or modulator in common transgene expression assays has not been prominently reported. nexizo.ai Research in transient expression systems, for example in Nicotiana benthamiana, has focused on the production of novel glycosides through co-expression of various enzymes, but does not use this compound as an assay component itself. frontiersin.org

Glycobiology Research Applications

This compound serves as a valuable tool in the broader field of glycobiology research. medchemexpress.com

Carbohydrate Chemistry in Glycobiology

In carbohydrate chemistry, this compound represents a simple O-glycosyl compound, characterized by a sugar group bonded to another group through an O-glycosidic bond. hmdb.cafoodb.ca Its straightforward structure makes it a useful model compound for studying glycosidic linkage and for developing synthetic methodologies. The enzymatic synthesis of Ethyl β-D-glucopyranoside, for example, has been achieved using β-glucosidase, which catalyzes the reaction between glucose and ethanol. researchgate.netlut.fi Furthermore, this compound has been employed as a multifunctional initiator in the enzyme-catalyzed regioselective ring-opening polymerization of lactones. acs.org In these studies, enzymes like porcine pancreatic lipase (B570770) catalyze the attachment of oligo(ε-caprolactone) chains exclusively to the primary hydroxyl group of the glucopyranoside, demonstrating its utility in creating novel amphiphilic polymers. acs.org

Enzymology of Glycan Formation and Degradation

The study of this compound is pertinent to the enzymology of both glycan formation and degradation. On the formation side, research has demonstrated the selective and high-yield production of Ethyl α-D-glucopyranoside through the α-glucosyl transfer activity of enzymes from bacteria like Xanthomonas campestris. nih.gov In one study, an α-glucosyl transfer enzyme selectively catalyzed the α-glucosylation of ethanol using maltose (B56501) as a substrate, producing Ethyl α-D-glucopyranoside without other glucosylated by-products. nih.gov The reaction kinetics were also studied, noting that high concentrations of glucose could inhibit the rate of product formation. nih.gov Conversely, the synthesis of Ethyl β-D-glucopyranoside is achieved via the reverse hydrolysis reaction catalyzed by β-glucosidase. lut.fi These enzymatic syntheses are central to understanding how glycosidic bonds are formed and provide methods for producing specific glycosides.

Protein-Glycan Recognition

Role of Glycans in Biological Systems

Glycans, or carbohydrates, are involved in a vast array of biological processes, from structural roles to complex signaling events. This compound, as a simple monosaccharide derivative, exemplifies the basic building block of these larger structures. The enzymatic pathways that synthesize and degrade this compound are models for the metabolism of more complex carbohydrates. nih.gov The ability of enzymes to specifically recognize and act upon this small molecule underscores the high degree of specificity in glycan-protein interactions that govern processes like cell-cell recognition, immune responses, and pathogen binding. The study of how glycosylation can be used to modify molecules to enhance their properties, such as drug efficacy, is an active area of research where understanding the behavior of simple glycosides is foundational. nih.gov

Natural Occurrence and Isolation of this compound from Biological Sources

This compound is a glycosidic compound that has been identified in a variety of natural sources, ranging from traditional fermented foods to various plant species. Its presence is a result of specific enzymatic activities during fermentation or metabolic processes within plants. This section details the known occurrences of this compound, its isolation from these sources, and the metabolic pathways involved in its formation.

Presence in Fermented Foods (e.g., Sake, Rice Wine)

This compound, particularly the alpha-anomer (ethyl α-D-glucopyranoside), is a well-documented constituent of Japanese rice wine, or sake. nih.gov Its formation is a hallmark of the unique parallel fermentation process used in sake brewing, which involves the simultaneous saccharification of starch and fermentation of sugars.

During the brewing process, enzymes provided by the koji mold, Aspergillus oryzae, play a crucial role. Specifically, α-glucosidases from the mold catalyze not only the hydrolysis of starch into glucose but also a transglycosylation reaction. researchgate.net In this reaction, a glucose moiety is transferred to ethanol, which is present in high concentrations due to yeast fermentation, resulting in the formation of ethyl α-D-glucopyranoside. nih.govresearchgate.net The enzyme AgdA, a major α-glucosidase from A. oryzae, has been identified as being responsible for this glycoside formation. researchgate.net

| Process | Key Organism | Key Enzyme | Reaction Type | Substrates | Product |

|---|---|---|---|---|---|

| Sake Brewing | Aspergillus oryzae | α-Glucosidase (e.g., AgdA) | Transglycosylation | Glucose, Ethanol | Ethyl α-D-glucopyranoside |

Isolation from Plant Extracts (e.g., Scabiosa stellata, Prunus davidiana, Polianthes tuberosa)

This compound has also been isolated from various plant tissues. The methods typically involve extraction with polar solvents followed by chromatographic separation.

Scabiosa stellata : Phytochemical analysis of an ethanolic extract of Scabiosa stellata has led to the isolation of Ethyl β-D-glucopyranoside. The compound was identified through spectroscopic analysis. researchgate.netmdpi.com However, researchers have noted that ethyl derivatives isolated from plant material using ethanol for extraction could potentially be artifacts formed during the extraction process itself, rather than being endogenous natural products. researchgate.net

Prunus davidiana : Extensive phytochemical investigations have been conducted on the stem and seeds of Prunus davidiana, also known as David's peach. These studies have successfully isolated a wide array of glucosides, including numerous flavonoid glucosides and other aromatic glycosides. nih.govnih.gov Despite the detailed analysis of glycosidic compounds from this species, the isolation of this compound has not been reported in the reviewed scientific literature.

Polianthes tuberosa : The bulbs and flowers of the tuberose, Polianthes tuberosa, have been a source for the isolation of various glycosides, including saponins and other complex glycosidic compounds. researchgate.netresearchgate.net However, based on available phytochemical studies, this compound has not been identified as a constituent of this plant.

| Plant Species | Common Name | Part Used | Compound Isolated | Reference |

|---|---|---|---|---|

| Scabiosa stellata | Starflower Pincushions | Whole Plant | Ethyl β-D-glucopyranoside | researchgate.netmdpi.com |

| Prunus davidiana | David's Peach | Stem, Seeds | Not Reported | N/A |

| Polianthes tuberosa | Tuberose | Bulbs, Flowers | Not Reported | N/A |

Metabolic Pathways in Plants (e.g., Sea Buckthorn)

Ethyl β-D-glucopyranoside is a known natural constituent of sea buckthorn (Hippophae rhamnoides) berries. acs.org Its concentration can vary significantly, from 0.6 to 19.8 g/L, and it is recognized as a contributor to the bitter taste of the juice. lut.firesearchgate.net

While the compound's presence is confirmed, the specific metabolic pathway for its biosynthesis in sea buckthorn has not been explicitly detailed in the literature. However, a plausible pathway can be hypothesized based on the general principles of plant specialized metabolism. Plants synthesize a vast array of glycosides through the action of uridine diphosphate-dependent glycosyltransferases (UGTs). nih.gov These enzymes catalyze the transfer of a sugar moiety, typically glucose from UDP-glucose, to a wide range of acceptor molecules. nih.gov

In the case of sea buckthorn, it is likely that a specific UGT is capable of utilizing ethanol as an acceptor molecule. The ethanol could be a product of endogenous metabolic processes within the plant tissue. The proposed biosynthetic step would be:

UDP-glucose + Ethanol → Ethyl β-D-glucopyranoside + UDP

This reaction would be catalyzed by a specific UGT enzyme. Plant UGTs are a large and diverse family of enzymes, and identifying the specific UGT responsible for this reaction in sea buckthorn would require further genetic and biochemical research. This pathway is analogous to the enzymatic synthesis observed in sake, but it would occur as part of the plant's secondary metabolism.

Biomedical and Industrial Research Applications

Investigative Roles in Pharmaceutical Research

Ethyl D-glucopyranoside and its derivatives are subjects of investigation for various roles in pharmaceutical research, including their use as building blocks in the synthesis of more complex molecules and their potential as therapeutic agents.

Glycoconjugates are complex molecules in which carbohydrates are covalently linked to other biomolecules like proteins or lipids, playing vital roles in cellular processes. nih.gov The synthesis of these molecules, both chemically and enzymatically, is a significant area of research. researchgate.nettaylorfrancis.com Enzymes such as glycosyltransferases are pivotal in these syntheses, as they catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule. nih.govexpasy.org

This compound can be synthesized enzymatically. For instance, β-glucosidase can produce Ethyl β-D-glucopyranoside from glucose and ethanol (B145695). researchgate.net Similarly, the α-anomer has been selectively produced using an α-glucosyl transfer enzyme. nih.gov The ability to be synthesized by these enzymes suggests that this compound can act as a substrate in enzymatic reactions, which is a fundamental aspect of its potential role as an intermediate in the synthesis of more complex glycoconjugates.

The inhibition of glycosidase enzymes is a therapeutic strategy for conditions like type 2 diabetes. nih.gov Glycosidase inhibitors can delay the breakdown of carbohydrates, thereby controlling postprandial blood glucose levels. nih.govmdpi.com While various natural and synthetic compounds are being investigated for their glycosidase inhibitory activity researchgate.netnih.govnih.govhcmue.edu.vn, the role of this compound in this area is not definitively established as an inhibitor. In fact, one study noted that an α-glucosidase from Enterobacter adhaerens was capable of hydrolyzing Ethyl α-D-glucoside, indicating that in this instance, it acted as a substrate for the enzyme rather than an inhibitor. researchgate.net However, other research has indicated that this compound has demonstrated an inhibitory effect on the growth of microbes. biosynth.com

Table 1: Research on Glycosidase Inhibitory Activity

| Compound/Extract | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Ethyl acetate (B1210297) fraction of Qingzhuan dark tea | α-glucosidase | Potent inhibitory effect | nih.gov |

| Flavonoids from Astragali Radix | α-glucosidase | Significant inhibitory activity | mdpi.com |

| Ethyl α-D-glucoside | α-glucosidase from E. adhaerens | Substrate for hydrolysis | researchgate.net |

| This compound | Microbes | Inhibitory effect on growth | biosynth.com |

| Phthalimide derivatives | β-glucosidase | Significant inhibition | nih.gov |

Research has highlighted the beneficial effects of this compound on skin health. Specifically, Ethyl α-D-glucopyranoside, a component found in Japanese rice wine (sake), has been shown to have moisturizing and skin-conditioning properties. nih.gov Studies on hairless mice demonstrated that treatment with concentrates of rice wine containing this compound could suppress skin barrier disruption caused by UVB irradiation. nih.gov In vitro studies with human keratinocytes further revealed that Ethyl α-D-glucopyranoside accelerated the formation of cornified envelopes and the differentiation of keratin, which may be related to the observed reduction in skin barrier disruption. nih.gov

The investigation of natural and synthetic compounds for the treatment of Alzheimer's disease is an active area of research. nih.govfrontiersin.orgnih.gov The pathology of Alzheimer's is complex, involving factors such as the aggregation of amyloid-β (Aβ) peptides and neuroinflammation. nih.govfrontiersin.org While a direct therapeutic role for this compound in Alzheimer's disease has not been established in the reviewed literature, the neuroprotective effects of other, more complex glycosides and their derivatives are being explored. nih.govnih.govnih.govnih.govspringermedizin.de These studies often focus on mechanisms such as reducing oxidative stress and inhibiting apoptosis in neuronal cells. nih.gov The potential for any glycoside to have a neuroprotective effect would depend on its specific chemical structure and its ability to interact with biological targets relevant to the disease process.

Table 2: Investigated Compounds in Neuroprotection and Alzheimer's Research

| Compound | Proposed Mechanism/Effect | Relevance | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | Attenuated apoptotic cell death, inhibited ROS and NO production | Neuroprotective effects in vitro | nih.gov |

| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g) | Promoted neuronal survival, inhibited apoptosis, improved metabolic recovery | Neuroprotective effects in vivo and in vitro for ischemic injury | nih.govnih.gov |

| SalA-4g | Regulation of energy homeostasis and O-GlcNAcylation | Neuroprotective mechanism | nih.gov |

| Various natural compounds | Inhibition of Amyloid-β (Aβ) peptide aggregation | Targeting a key pathological feature of Alzheimer's | nih.govfrontiersin.org |

| Ethyl acetate fraction of Fraxinus micrantha (EAFM) | Restored neurotransmitter levels, reduced acetylcholinesterase activity, mitigated oxidative stress | Hepatoprotective and neuroprotective effects | springermedizin.de |

Industrial Applications

This compound is a versatile compound with a growing number of applications across various industries, valued for its derivation from renewable resources and its biodegradable nature.

This compound serves as a valuable building block in chemical synthesis and glycobiology research. chemicalbook.com It has been identified and isolated from natural sources, such as the ethanolic extract of the plant Scabiosa stellata L. medchemexpress.com Its availability from natural sources and its defined chemical structure make it a useful starting material for the synthesis of more complex molecules. Furthermore, its moisturizing and skin-conditioning effects have led to its enzymatic synthesis for use in cosmetic and skin-care products.

The broader class of compounds to which this compound belongs, alkyl polyglucosides (APGs), are widely recognized for their excellent stabilizing properties, particularly in emulsion systems. researchgate.netfrontiersin.orgdntb.gov.ua APGs are effective at stabilizing both oil-in-water and water-in-water emulsions, which are common in cosmetic and pharmaceutical formulations. frontiersin.orgdntb.gov.ua

Their stabilizing function is attributed to their ability to form lamellar structures, such as liquid crystalline phases and gel networks, at the interface between the two immiscible phases. frontiersin.orgresearchgate.net These structures create a protective barrier around the droplets of the dispersed phase, preventing them from coalescing and thus ensuring the long-term stability of the formulation. researchgate.net The combination of APGs with other substances, like fatty alcohols, can further enhance the formation of these stable lamellar gel networks. frontiersin.org

This compound and its derivatives are integral to the production of bio-based surfactants and emulsifiers. By modifying the structure, such as adding an oxyethene group to create alkoxyethyl β-D-glucopyranosides, surfactants with excellent water solubility and surface-active properties can be produced. These sugar-based surfactants are effective in reducing surface tension and are used to create stable emulsions in various systems, such as oil-in-water.